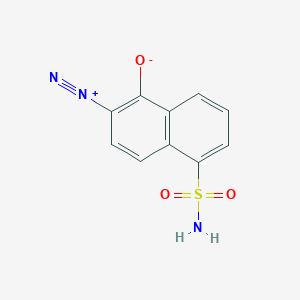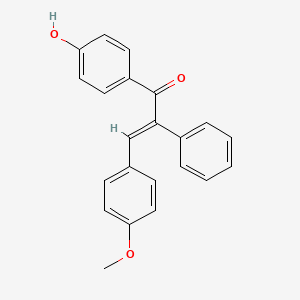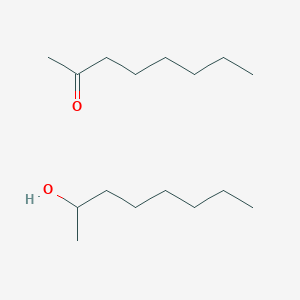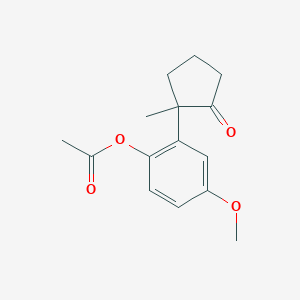
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate is an organic compound with a complex structure that includes a methoxy group, a cyclopentyl ring, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a methoxy-substituted phenol with a cyclopentyl derivative, followed by esterification to introduce the acetate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the cyclopentyl ring can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate.
Reduction: Formation of 4-methoxy-2-(1-methyl-2-hydroxycyclopentyl)phenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
科学研究应用
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the acetate ester can undergo hydrolysis to release the active phenol derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Methoxyphenyl acetate: Lacks the cyclopentyl ring, making it less complex.
2-(1-Methyl-2-oxocyclopentyl)phenyl acetate: Lacks the methoxy group, affecting its chemical reactivity.
4-Hydroxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate: Contains a hydroxyl group instead of a methoxy group, altering its hydrogen bonding capabilities.
Uniqueness
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
61076-61-7 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
[4-methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)19-13-7-6-11(18-3)9-12(13)15(2)8-4-5-14(15)17/h6-7,9H,4-5,8H2,1-3H3 |
InChI 键 |
XAFUBDAYVPTNNY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C2(CCCC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


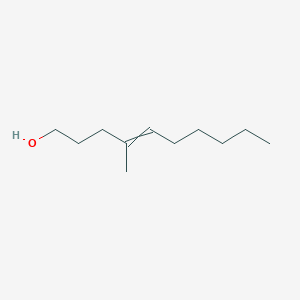


![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
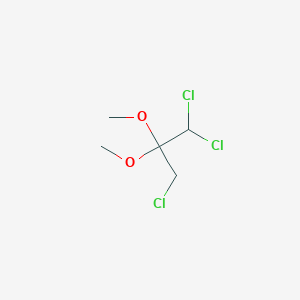
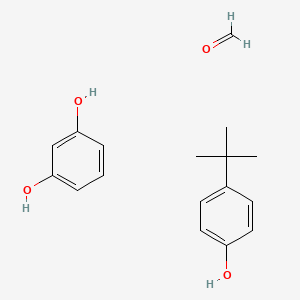
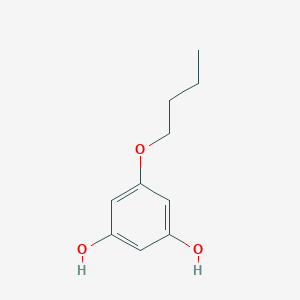
![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
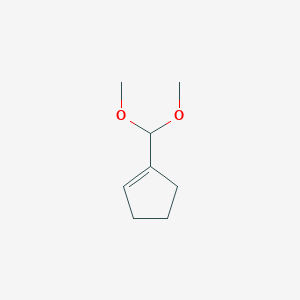
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)
